molecular formula C18H19F2N5S B12241454 4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B12241454
M. Wt: 375.4 g/mol
InChI Key: SVOQULLJTKQKBW-UHFFFAOYSA-N
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Description

4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and methylsulfanyl groups, a piperazine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and methylsulfanyl groups. The piperazine ring is then attached, and finally, the benzonitrile moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of the nitrile group would produce an amine .

Scientific Research Applications

4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylsulfanyl groups can enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and methylsulfanyl groups enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19F2N5S

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H19F2N5S/c1-26-18-22-15(17(19)20)10-16(23-18)25-8-6-24(7-9-25)12-14-4-2-13(11-21)3-5-14/h2-5,10,17H,6-9,12H2,1H3

InChI Key

SVOQULLJTKQKBW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C(F)F

Origin of Product

United States

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